SHP2 Inhibition: Sub‑10 nM Potency vs. Prototypical Allosteric Inhibitor SHP099
Shp2/cdk4-IN-1 inhibits SHP2 with an IC50 of 4.3 nM [1]. In comparison, the widely used allosteric SHP2 inhibitor SHP099 exhibits an IC50 of 71 nM (0.071 μM) in cell‑free assays [2]. This represents a ~16‑fold improvement in enzymatic potency for the dual inhibitor against SHP2.
| Evidence Dimension | SHP2 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 4.3 nM |
| Comparator Or Baseline | SHP099: 71 nM (0.071 μM) |
| Quantified Difference | ~16‑fold lower IC50 |
| Conditions | Cell‑free enzymatic assay (recombinant SHP2 protein) |
Why This Matters
Higher enzymatic potency may permit lower compound concentrations in cellular assays, reducing the risk of off‑target effects while maintaining robust SHP2 pathway suppression.
- [1] Chen X, Shu C, Li W, et al. Discovery of a Novel Src Homology-2 Domain Containing Protein Tyrosine Phosphatase-2 (SHP2) and Cyclin-Dependent Kinase 4 (CDK4) Dual Inhibitor for the Treatment of Triple-Negative Breast Cancer. J Med Chem. 2022;65(9):6729-6747. doi:10.1021/acs.jmedchem.2c00063 View Source
- [2] Chen YN, LaMarche MJ, Chan HM, et al. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. 2016;535(7610):148-152. doi:10.1038/nature18621 View Source
